molecular formula C14H18N2OS B2778119 2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 106831-18-9

2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B2778119
CAS No.: 106831-18-9
M. Wt: 262.37
InChI Key: VPOQEGWFOJRREO-UHFFFAOYSA-N
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Description

2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiophene ring fused with a pyrimidine ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another approach is the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of epidermal growth factor receptor (EGFR) kinase, making it a potential candidate for anticancer therapies . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. As an EGFR kinase inhibitor, it binds to the active site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one include other benzothienopyrimidine derivatives such as 2-hydroxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one lies in its specific substituents that contribute to its potent biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-3-8-11-15-13(17)12-9-6-4-5-7-10(9)18-14(12)16-11/h2-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOQEGWFOJRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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